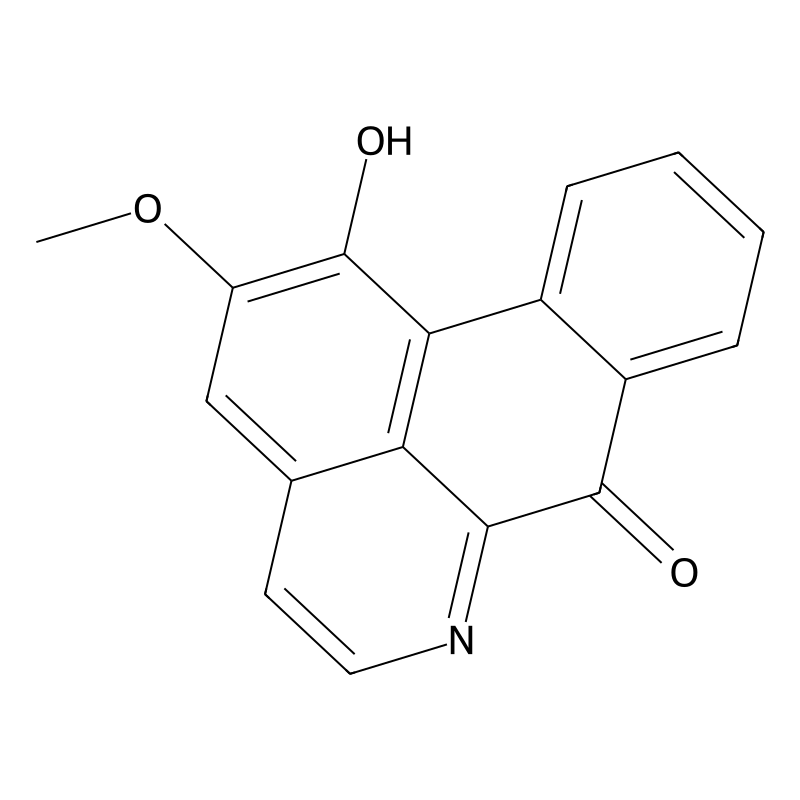

Liriodendronine 2-O-methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Liriodendronine 2-O-methyl ether is a naturally occurring alkaloid derived from the Liriodendron genus, which includes species such as the tulip tree. This compound is recognized for its structural complexity and potential pharmacological applications. The chemical structure of Liriodendronine 2-O-methyl ether features a methoxy group at the 2-position of the liriodendronine backbone, enhancing its solubility and possibly its biological activity compared to its parent compound.

Research indicates that Liriodendronine 2-O-methyl ether exhibits a range of biological activities. It has been shown to possess antimicrobial properties, particularly against certain fungi and bacteria. Additionally, studies suggest that it may have anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration . Its biological activity is likely influenced by its structural modifications compared to other related compounds.

The synthesis of Liriodendronine 2-O-methyl ether generally involves:

- Starting Material: Lysicamine is commonly used as a precursor.

- Methylation Reaction: The compound is subjected to methylation using diazomethane or other methylating agents.

- Purification: The resulting product is purified through techniques such as chromatography to isolate Liriodendronine 2-O-methyl ether from by-products and unreacted starting materials .

Liriodendronine 2-O-methyl ether has potential applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it may be developed into therapeutic agents.

- Natural Product Chemistry: It serves as a model compound for studying alkaloid modifications and their effects on biological activity.

- Agriculture: Its properties may be explored for use in developing natural pesticides or fungicides.

Interaction studies involving Liriodendronine 2-O-methyl ether have focused on its effects on microbial growth and inflammation pathways. Preliminary findings suggest that this compound can modulate various biological pathways, which could lead to synergistic effects when combined with other therapeutic agents. Further research is needed to elucidate its mechanisms of action and potential interactions with other compounds in biological systems.

Liriodendronine 2-O-methyl ether shares structural similarities with several other alkaloids. Below are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Liriodendronine | Parent compound without methylation | Found in Liriodendron species |

| Lysicamine | Precursor to liriodendronine | Exhibits different biological activities |

| Liriodenine | Similar backbone, different substituents | Potentially higher bioactivity |

| 2-O,N-Dimethylliriodendronine | Dimethylated version | Enhanced solubility and activity |

Liriodendronine 2-O-methyl ether is unique due to its specific methoxy substitution at the 2-position, which may influence its solubility and biological activity differently than its analogs.